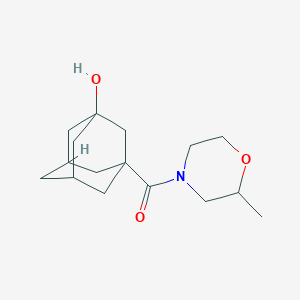
N-tert-butyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide, commonly known as BIA 10-2474, is a small molecule drug candidate that was developed as a potential treatment for chronic pain and other neurological disorders. It belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors and has been extensively studied for its mechanism of action and potential therapeutic applications.
Mechanism of Action
BIA 10-2474 works by inhibiting N-tert-butyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide, which leads to an increase in endocannabinoid levels in the body. This increase in endocannabinoid levels results in the activation of cannabinoid receptors, which in turn leads to the analgesic and anti-inflammatory effects associated with endocannabinoids.
Biochemical and Physiological Effects
BIA 10-2474 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include an increase in endocannabinoid levels, a reduction in pain and inflammation, and an improvement in cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of BIA 10-2474 for lab experiments is its potency as an N-tert-butyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide inhibitor. This makes it a useful tool for studying the role of endocannabinoids in the body and their potential therapeutic applications. However, one of the limitations of BIA 10-2474 is its potential toxicity, which has been observed in some preclinical studies.
Future Directions
There are a number of future directions for the study of BIA 10-2474 and its potential therapeutic applications. These include further preclinical studies to better understand its mechanism of action and potential toxicity, as well as clinical trials to evaluate its safety and efficacy in humans. Additionally, there is a need for the development of more selective N-tert-butyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide inhibitors that do not have the potential for toxicity observed with BIA 10-2474.
Synthesis Methods
BIA 10-2474 can be synthesized using a multi-step process that involves the reaction of tert-butylamine with 3,4-dihydro-2H-isoquinolin-1-one to form the intermediate 2-(tert-butylamino)-3,4-dihydro-1H-isoquinolin-1-one. This intermediate is then reacted with ethyl chloroacetate to form the final product, N-tert-butyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide.
Scientific Research Applications
BIA 10-2474 has been extensively studied for its potential therapeutic applications in the field of chronic pain and other neurological disorders. It has been shown to be a potent inhibitor of N-tert-butyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide, an enzyme that plays a key role in the degradation of endocannabinoids. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body and have been shown to have analgesic and anti-inflammatory effects.
properties
IUPAC Name |
N-tert-butyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-15(2,3)16-14(18)11-17-9-8-12-6-4-5-7-13(12)10-17/h4-7H,8-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSWJFIQYXIGBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Fluoro-2-methylphenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7566012.png)

![2-[5-(4-Bromophenyl)tetrazol-2-yl]cyclohexan-1-one](/img/structure/B7566038.png)


![N-[(4-fluorophenyl)-phenylmethyl]-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7566063.png)
![2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B7566077.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea](/img/structure/B7566084.png)
![4-[4-(2-Methylprop-2-enyl)piperazin-1-yl]phenol](/img/structure/B7566086.png)
![N-[1-(3-chlorophenyl)ethyl]-N,3-dimethylbenzamide](/img/structure/B7566089.png)

![cyclopropyl-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7566102.png)

